molecular formula C24H32N6O B2544046 (3r,5r,7r)-adamantan-1-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone CAS No. 1049366-38-2

(3r,5r,7r)-adamantan-1-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Cat. No.: B2544046
CAS No.: 1049366-38-2
M. Wt: 420.561
InChI Key: CPMYAKBPVHMUFQ-UHFFFAOYSA-N
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Description

(3r,5r,7r)-adamantan-1-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C24H32N6O and its molecular weight is 420.561. The purity is usually 95%.
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Biological Activity

The compound (3R,5R,7R)-adamantan-1-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a complex organic molecule that incorporates an adamantane scaffold, a piperazine ring, and a tetrazole moiety. This unique structure suggests potential biological activities that merit detailed exploration. The following sections summarize the biological activities observed in various studies, including antimicrobial, anti-inflammatory, and potential therapeutic applications.

Chemical Structure

The molecular structure of the compound can be described as follows:

  • Adamantane Core : A polycyclic hydrocarbon known for its stability and ability to interact with biological membranes.
  • Piperazine Ring : Often associated with pharmacological activity due to its ability to act as a neurotransmitter modulator.
  • Tetrazole Group : Known for its diverse biological activities, including anti-inflammatory and antimicrobial properties.

1. Antimicrobial Activity

Research has shown that derivatives of compounds featuring piperazine and tetrazole moieties exhibit significant antimicrobial properties. For instance:

  • Study Findings : Compounds structurally related to the target compound demonstrated strong inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while showing limited activity against Gram-negative strains .
CompoundActivity Against Gram-positiveActivity Against Gram-negative
(3R,5R,7R)-adamantan derivativeStrongLimited
Tetrazole derivativesModerateWeak

2. Anti-inflammatory Properties

The presence of the tetrazole group is linked to anti-inflammatory effects. In vitro studies indicate that compounds with similar structures can inhibit pro-inflammatory cytokines.

  • Case Study : A study on piperazine derivatives showed a reduction in TNF-alpha levels in macrophage cultures, suggesting potential use in inflammatory conditions .

3. Neuropharmacological Effects

The piperazine component is often associated with neuroactive properties:

  • Mechanism of Action : Compounds containing piperazine have been noted to interact with serotonin receptors, which may contribute to their anxiolytic and antidepressant effects .
Activity TypeObserved Effects
AnxiolyticReduced anxiety in animal models
AntidepressantIncreased serotonin levels

Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Synthesis and Screening : A library of piperazine derivatives was synthesized and screened for biological activity. The results indicated that modifications on the piperazine ring significantly influenced antimicrobial efficacy .
  • Molecular Docking Studies : Computational studies have suggested favorable binding interactions of the compound with targets involved in inflammation and microbial resistance mechanisms .

Properties

IUPAC Name

1-adamantyl-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N6O/c1-17-2-4-21(5-3-17)30-22(25-26-27-30)16-28-6-8-29(9-7-28)23(31)24-13-18-10-19(14-24)12-20(11-18)15-24/h2-5,18-20H,6-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPMYAKBPVHMUFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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